molecular formula C4H9O2Se+ B1194812 Carboxymethyl(dimethyl)selanium CAS No. 97507-71-6

Carboxymethyl(dimethyl)selanium

Cat. No.: B1194812
CAS No.: 97507-71-6
M. Wt: 168.08 g/mol
InChI Key: CXVASVNWFJSSHX-UHFFFAOYSA-O
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Description

Carboxymethyl(dimethyl)selanium is a synthetic organoselenium compound supplied for chemical and biochemical research applications. Organoselenium compounds are of significant research interest due to their diverse roles and potential applications. They can serve as key intermediates in synthetic organic chemistry and are utilized in the study of novel chemical pathways . Furthermore, organoselenium molecules are investigated for their biochemical activity, as selenium is an essential trace element with importance in antioxidant enzymes and other biological functions . Research into selenium-containing compounds often explores their potential bioactivities, which can include antioxidant, anti-inflammatory, and immunomodulatory properties . The modification of natural products, such as polysaccharides, with selenium is a recognized method to enhance their biological activity and create novel research compounds . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for direct human or animal consumption, nor for use as a diagnostic or therapeutic agent. RUO products are excluded from regulatory oversight as medical devices or pharmaceuticals and are not manufactured under the corresponding quality control standards . Researchers are responsible for ensuring compliance with all applicable regulations and institutional safety guidelines when handling this compound.

Properties

CAS No.

97507-71-6

Molecular Formula

C4H9O2Se+

Molecular Weight

168.08 g/mol

IUPAC Name

carboxymethyl(dimethyl)selanium

InChI

InChI=1S/C4H8O2Se/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1

InChI Key

CXVASVNWFJSSHX-UHFFFAOYSA-O

SMILES

C[Se+](C)CC(=O)O

Canonical SMILES

C[Se+](C)CC(=O)O

Synonyms

selenobetaine

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Carboxymethyl(dimethyl)selanium has been investigated for its potential as an anticancer agent. Studies have shown that selenium compounds can enhance the efficacy of certain chemotherapeutic drugs. For instance, the incorporation of selenium into polysaccharides has been linked to improved inhibitory effects on cancer cells, such as human liver cancer (Hep G2) and colon cancer (COLO205) cells . The modification of natural products with selenium not only boosts their biological activity but also provides a pathway for developing novel therapeutic agents.

Mechanism of Action:
The anticancer properties are believed to stem from the ability of selenium to induce apoptosis in cancer cells and enhance oxidative stress, thereby inhibiting tumor growth. Research indicates that selenium nanoparticles produced from this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

Environmental Applications

Selenium Bioremediation:
this compound has shown potential in bioremediation efforts, particularly in the reduction of selenite to elemental selenium. Bacteria such as Bacillus paralicheniformis have been utilized to convert selenite into selenium nanoparticles, which can then be used to remediate contaminated environments . This process not only detoxifies selenite but also produces valuable nanoparticles that can be harnessed for various applications.

Stability and Characterization:
The stability of selenium nanoparticles produced from this compound has been characterized using techniques such as zeta potential analysis and scanning electron microscopy (SEM). These studies reveal that the nanoparticles maintain a stable structure, which is crucial for their effectiveness in environmental applications .

Agricultural Applications

Feed Additives:
Research has indicated that selenium nanoparticles derived from this compound can be used as feed additives in livestock and poultry. The enhancement of carboxymethyl cellulase activity through selenium supplementation has been documented, suggesting improved nutrient availability and digestion in animal feed . This application not only adds nutritional value but also promotes animal health.

Crop Enhancement:
Selenium's role in plant growth and development is well-documented. The application of selenium compounds can enhance crop yield and resistance to diseases. The use of this compound in agricultural practices could lead to increased agricultural productivity while simultaneously addressing selenium deficiencies in soils.

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the effects of selenium-modified polysaccharides on cancer cell linesEnhanced inhibition of Hep G2 and COLO205 cells with increased selenium content
Bioremediation StudyUtilized Bacillus paralicheniformis for selenite reductionAchieved 76.4% reduction of selenite, producing stable selenium nanoparticles
Agricultural ApplicationEvaluated the use of selenium nanoparticles as feed additivesIncreased carboxymethyl cellulase activity by 1.49 times, enhancing feed efficiency

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Carboxymethylated Compounds
Property This compound CMC CMCH
Solubility Water-soluble (predicted) High Moderate
Functional Groups -COO⁻, -CH₃, Se⁺ -COO⁻ -COO⁻, -NH₂
Antimicrobial Activity Probable (Se-dependent) None High
Primary Use Research (potential catalysts) Thickener Drug delivery

Preparation Methods

Dimethyl Selenide Quaternization

Dimethyl selenide serves as a primary intermediate for quaternization. Reaction with carboxymethyl halides (e.g., chloroacetic acid derivatives) under alkaline conditions yields Carboxymethyl(dimethyl)selanium:

(CH3)2Se+ClCH2COONaOH(CH3)2(CH2COO)Se++NaCl(\text{CH}3)2\text{Se} + \text{ClCH}2\text{COO}^- \xrightarrow{\text{NaOH}} (\text{CH}3)2(\text{CH}2\text{COO}^-)\text{Se}^+ + \text{NaCl}

Key Conditions :

  • Temperature: 60–80°C

  • Catalyst: Silver oxide (Ag₂O) enhances electrophilic substitution.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) reduces selenite (SeO₃²⁻) to elemental selenium, which subsequently reacts with methyl iodide and sodium carboxymethylate:

Na2SeO3+NaBH4Se0+NaBO2+H2O\text{Na}2\text{SeO}3 + \text{NaBH}4 \rightarrow \text{Se}^0 + \text{NaBO}2 + \text{H}2\text{O}
Se0+2CH3I+NaOOCCH2Cl(CH3)2(CH2COO)Se++2NaI+HCl\text{Se}^0 + 2\text{CH}3\text{I} + \text{NaOOCCH}2\text{Cl} \rightarrow (\text{CH}3)2(\text{CH}2\text{COO}^-)\text{Se}^+ + 2\text{NaI} + \text{HCl}

Yield : 76–85% under optimized stoichiometry.

Substitution Reactions with Selenium Halides

Selenium Tetrachloride (SeCl₄) as a Precursor

SeCl₄ reacts with methyl Grignard reagents followed by carboxymethyl nucleophiles:

SeCl4+2CH3MgBr(CH3)2SeCl2+2MgBrCl\text{SeCl}4 + 2\text{CH}3\text{MgBr} \rightarrow (\text{CH}3)2\text{SeCl}2 + 2\text{MgBrCl}
(CH3)2SeCl2+2NaOOCCH2OH(CH3)2(CH2COO)Se++2NaCl+H2O(\text{CH}3)2\text{SeCl}2 + 2\text{NaOOCCH}2\text{OH} \rightarrow (\text{CH}3)2(\text{CH}2\text{COO}^-)\text{Se}^+ + 2\text{NaCl} + \text{H}_2\text{O}

Catalyst : Triethylamine (Et₃N) facilitates dehydrohalogenation.

Radical Azidonation Pathways

I₂/DMSO systems enable radical-mediated C–Se bond formation. For example:

CH3SeSeCH3I2/DMSO2CH3SeCH2(COO)I(CH3)2(CH2COO)Se+\text{CH}3\text{SeSeCH}3 \xrightarrow{\text{I}2/\text{DMSO}} 2\text{CH}3\text{Se}^\cdot \xrightarrow{\text{CH}2(\text{COO}^-)\text{I}} (\text{CH}3)2(\text{CH}2\text{COO}^-)\text{Se}^+

Reaction Time : 12–24 hours at 25–35°C.

Biosynthetic Approaches

Microbial Selenium Nanoparticle (SeNP) Functionalization

Bacillus paralicheniformis Y4 reduces selenite to SeNPs, which are functionalized with carboxymethyl cellulose (CMC):

SeNPs+CMCCMC-Se0Methylation(CH3)2(CH2COO)Se+\text{SeNPs} + \text{CMC} \rightarrow \text{CMC-Se}^0 \xrightarrow{\text{Methylation}} (\text{CH}3)2(\text{CH}_2\text{COO}^-)\text{Se}^+

Optimization :

  • pH: 5.5–7.0

  • Temperature: 37°C.

Exopolysaccharide (EPS)-SeNP Conjugation

EPS from Bacillus sp. MKUST-01 stabilizes SeNPs, enabling subsequent alkylation:

EPS-SeNPs+(CH3)2SO4(CH3)2(CH2COO)Se++SO42\text{EPS-SeNPs} + (\text{CH}3)2\text{SO}4 \rightarrow (\text{CH}3)2(\text{CH}2\text{COO}^-)\text{Se}^+ + \text{SO}_4^{2-}

Characterization : FTIR confirms Se–O–C bonding at 1050 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst Key Advantage
Alkylation (Quaternization)76–854–6 hAg₂OHigh selectivity
Borohydride Reduction70–808–12 hNaBH₄Scalability
Radical Azidonation60–7512–24 hI₂/DMSOMetal-free
Biosynthesis50–6548–72 hMicrobial enzymesEco-friendly

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols?

  • Methodological Answer : Provide detailed procedural steps (e.g., exact molar ratios, cooling/heating rates). Deposit raw spectral data in repositories like Zenodo or Figshare. Use IUPAC nomenclature and avoid ambiguous terms (e.g., "stir vigorously" → "stir at 500 rpm") .

Data Presentation & Visualization

Q. What are the best practices for presenting complex spectral data in manuscripts?

  • Methodological Answer : Annotate key peaks in NMR/IR spectra and include zoomed-in insets for overlapping signals. Use color-coded schemes in HRMS figures to highlight isotopic patterns (e.g., 80Se^{80}\text{Se} vs. 82Se^{82}\text{Se}). Avoid cluttering tables; instead, use supplementary materials for extensive datasets .

Q. How to effectively integrate computational and experimental results in a research paper?

  • Methodological Answer : Align computational predictions (e.g., bond lengths from DFT) with crystallographic data in comparative tables. Use heatmaps or radar charts to visualize agreement between simulated and observed reactivity trends .

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